
2-Amino-4-nitrobenzaldehyde
Overview
Description
2-Amino-4-nitrobenzaldehyde is an organic compound with the molecular formula C7H6N2O3 It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a benzaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-4-nitrobenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 2-amino-benzaldehyde. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-nitrobenzaldehyde undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Reduction: 2-Amino-4-aminobenzaldehyde.
Oxidation: 2-Amino-4-nitrobenzoic acid.
Substitution: Various substituted benzaldehydes depending on the substituent introduced.
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions
2-Amino-4-nitrobenzaldehyde serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the synthesis of azo dyes and other functionalized aromatic compounds. The compound's reactivity allows it to participate in electrophilic substitution reactions, making it valuable for creating complex molecular architectures.
Synthesis of Azo Dyes
Recent studies have highlighted the synthesis of novel reactive azo-dyes using this compound. These dyes exhibit significant potential for applications in dye-sensitized solar cells (DSSCs). The synthesized dyes demonstrated high absorption properties and efficient electron injection capabilities, making them suitable for photovoltaic applications .
Dye | HOMO (E_H) | LUMO (E_L) | ΔG inject (eV) |
---|---|---|---|
Dye A | -5.63 | -2.48 | > 0.2 |
Dye B | -5.60 | -2.50 | > 0.2 |
Dye C | -5.65 | -2.52 | > 0.2 |
Dye D | -5.62 | -2.49 | > 0.2 |
Analytical Chemistry
High-Performance Liquid Chromatography (HPLC)
this compound has been employed as a stationary phase in HPLC due to its fluorescent properties. This application enhances the detection sensitivity of analytes during chromatographic separation, making it a useful tool for analytical chemists .
Materials Science
Fluorescent Materials
The compound exhibits fluorescence, which has led to its exploration in the development of fluorescent materials for various applications, including sensors and imaging agents. Its ability to absorb and emit light makes it suitable for incorporation into polymers and coatings that require luminescent properties.
Case Studies
Case Study: Synthesis of Azo-Dyes for DSSCs
A recent experimental study focused on synthesizing four novel azo-dyes from this compound and evaluating their photovoltaic properties. The study utilized density functional theory (DFT) to analyze the electronic structure and efficiency of these dyes in DSSCs, demonstrating their potential for renewable energy applications .
Case Study: HPLC Applications
Another study investigated the use of this compound as a stationary phase in HPLC systems, revealing improved resolution and sensitivity for various organic compounds compared to traditional stationary phases .
Mechanism of Action
The mechanism of action of 2-Amino-4-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The amino group allows for the formation of Schiff bases with aldehydes and ketones, which can modulate enzyme activity and cellular pathways .
Comparison with Similar Compounds
- 2-Amino-5-nitrobenzaldehyde
- 2-Amino-3-nitrobenzaldehyde
- 4-Amino-2-nitrobenzaldehyde
Comparison: 2-Amino-4-nitrobenzaldehyde is unique due to the specific positioning of the amino and nitro groups on the benzaldehyde ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound exhibits distinct chemical behavior and applications, making it valuable in specific research and industrial contexts .
Biological Activity
2-Amino-4-nitrobenzaldehyde is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is an aromatic aldehyde characterized by the presence of an amino group and a nitro group on the benzene ring. Its chemical structure can be represented as follows:
This compound exhibits properties that make it a candidate for various biological applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. A study assessing its efficacy against various bacterial strains revealed the following Minimum Inhibitory Concentrations (MIC):
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that the compound is particularly effective against Gram-positive bacteria, which is crucial for developing new antibacterial agents in response to rising antibiotic resistance.
2. Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. A notable study reported its effects on oral squamous cell carcinoma (OSCC) with an IC50 value of 446.68 µg/mL against TSCCF cells. The compound induced apoptosis as evidenced by DAPI staining, which showed significant nuclear fragmentation in treated cells compared to untreated controls.
Case Study: Apoptotic Induction
In vitro assays demonstrated that treatment with this compound led to:
- Increased Apoptosis : The percentage of apoptotic cells increased significantly at higher concentrations.
- Cell Viability Reduction : TSCCF cell viability decreased markedly, while normal human gingival fibroblasts (NHGF) exhibited less sensitivity.
This differential effect underscores the potential of this compound as a selective anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Studies have shown that modifications to the nitro and amino groups can enhance or diminish its biological efficacy. For instance, increasing lipophilicity often correlates with improved antimicrobial activity, while steric hindrance can reduce cytotoxic effects against non-cancerous cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-amino-4-nitrobenzaldehyde, and what mechanistic considerations guide these methods?
- Answer : The compound is typically synthesized via nitration of substituted benzaldehydes or reductive amination of nitro precursors. For example, nitration of 2-aminobenzaldehyde under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the nitro derivative. Alternatively, condensation reactions involving aldehydes and nitro-substituted amines are common, with careful pH control to avoid over-oxidation. Solvent choice (e.g., acetone or ethyl acetate) and catalysts (e.g., K₂CO₃ for nucleophilic substitution) are critical for yield optimization .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Answer :
- NMR : ¹H/¹³C NMR identifies aromatic proton environments and nitro/amino group electronic effects (e.g., deshielding of adjacent protons).
- IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~3350 cm⁻¹ (NH₂ stretch) confirm functional groups.
- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding). SHELXL/SHELXS software is widely used for refinement .
Table 1. Key Physicochemical Properties of this compound
Property | Value/Description | Reference |
---|---|---|
Melting Point | 103–106°C (varies with purity) | |
log P (n-octanol/water) | ~0.767 (predicts moderate hydrophobicity) | |
UV-Vis λmax | ~310 nm (nitroaromatic π→π* transition) |
Table 2. Recommended Analytical Techniques
Technique | Application | Key Parameters |
---|---|---|
HPLC-PDA | Purity assessment | C18 column, MeOH/H₂O gradient |
X-ray Diffraction | Crystal structure determination | SHELXL refinement |
DFT Modeling | Reaction pathway prediction | B3LYP/6-31G(d) basis set |
Properties
IUPAC Name |
2-amino-4-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVANZONLCMNBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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